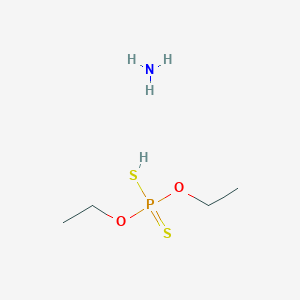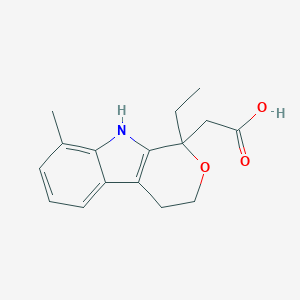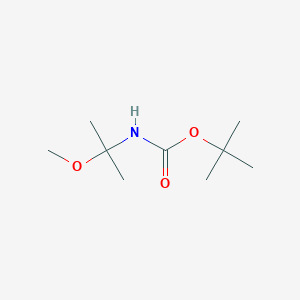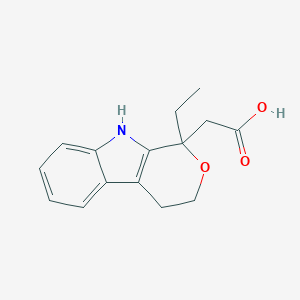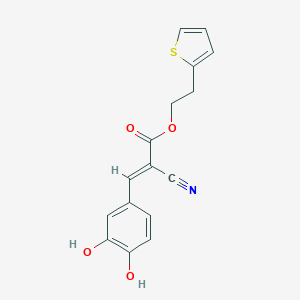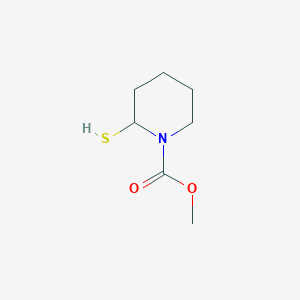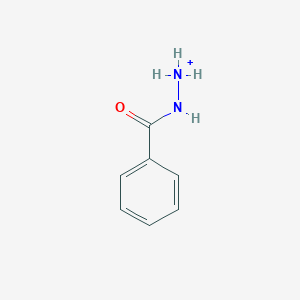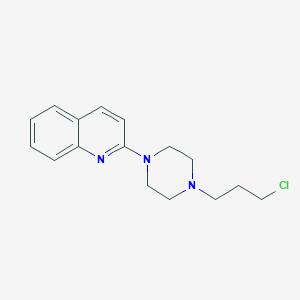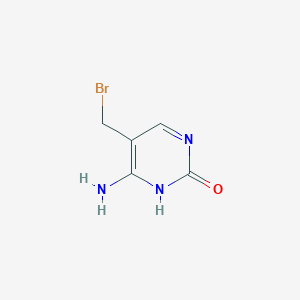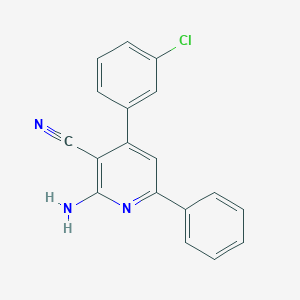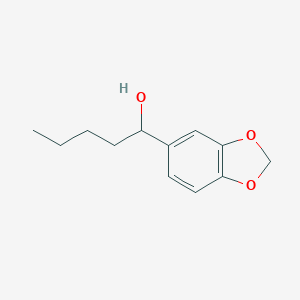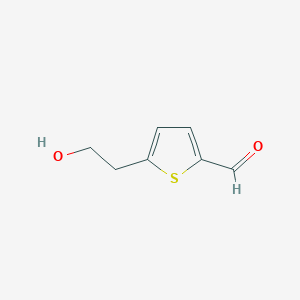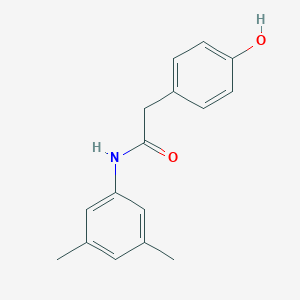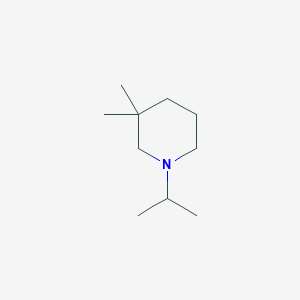
3,3-Dimethyl-1-propan-2-ylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-propan-2-ylpiperidine, also known as DMPPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPI is a piperidine derivative that possesses unique properties, making it an attractive molecule for researchers to study. In
作用機序
The exact mechanism of action of 3,3-Dimethyl-1-propan-2-ylpiperidine is not fully understood, but it is believed to interact with various receptors in the brain. 3,3-Dimethyl-1-propan-2-ylpiperidine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 3,3-Dimethyl-1-propan-2-ylpiperidine has also been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
生化学的および生理学的効果
3,3-Dimethyl-1-propan-2-ylpiperidine has been shown to have various biochemical and physiological effects. In animal studies, 3,3-Dimethyl-1-propan-2-ylpiperidine has been shown to improve cognitive function, reduce anxiety, and enhance neuroprotection. 3,3-Dimethyl-1-propan-2-ylpiperidine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
3,3-Dimethyl-1-propan-2-ylpiperidine has several advantages for lab experiments, such as its ease of synthesis, stability, and unique properties. However, 3,3-Dimethyl-1-propan-2-ylpiperidine also has some limitations, such as its low solubility in water and limited availability.
将来の方向性
There are several future directions for research on 3,3-Dimethyl-1-propan-2-ylpiperidine. One area of research is the development of 3,3-Dimethyl-1-propan-2-ylpiperidine-based drugs for the treatment of various diseases. Another area of research is the synthesis of novel materials and polymers using 3,3-Dimethyl-1-propan-2-ylpiperidine as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3,3-Dimethyl-1-propan-2-ylpiperidine and its potential applications in various fields.
In conclusion, 3,3-Dimethyl-1-propan-2-ylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 3,3-Dimethyl-1-propan-2-ylpiperidine involves the reaction of 2,2-dimethylpropanal with piperidine in the presence of a catalyst. 3,3-Dimethyl-1-propan-2-ylpiperidine has been studied extensively for its potential applications in medicinal chemistry, material science, and organic synthesis. The exact mechanism of action of 3,3-Dimethyl-1-propan-2-ylpiperidine is not fully understood, but it is believed to interact with various receptors in the brain. 3,3-Dimethyl-1-propan-2-ylpiperidine has several advantages for lab experiments, such as its ease of synthesis, stability, and unique properties. However, 3,3-Dimethyl-1-propan-2-ylpiperidine also has some limitations, such as its low solubility in water and limited availability. There are several future directions for research on 3,3-Dimethyl-1-propan-2-ylpiperidine, including the development of 3,3-Dimethyl-1-propan-2-ylpiperidine-based drugs, the synthesis of novel materials and polymers, and further studies to fully understand its mechanism of action.
合成法
The synthesis of 3,3-Dimethyl-1-propan-2-ylpiperidine involves the reaction of 2,2-dimethylpropanal with piperidine in the presence of a catalyst. The reaction produces 3,3-Dimethyl-1-propan-2-ylpiperidine as the primary product, which can be further purified using various methods such as column chromatography, recrystallization, or distillation.
科学的研究の応用
3,3-Dimethyl-1-propan-2-ylpiperidine has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3,3-Dimethyl-1-propan-2-ylpiperidine has been explored as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. In material science, 3,3-Dimethyl-1-propan-2-ylpiperidine has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 3,3-Dimethyl-1-propan-2-ylpiperidine has been used as a chiral auxiliary for the synthesis of enantiopure compounds.
特性
CAS番号 |
125943-35-3 |
|---|---|
製品名 |
3,3-Dimethyl-1-propan-2-ylpiperidine |
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC名 |
3,3-dimethyl-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C10H21N/c1-9(2)11-7-5-6-10(3,4)8-11/h9H,5-8H2,1-4H3 |
InChIキー |
BNCCBNNWBGUGCH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCC(C1)(C)C |
正規SMILES |
CC(C)N1CCCC(C1)(C)C |
同義語 |
Piperidine, 3,3-dimethyl-1-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



